molecular formula C11H15ClN2OS B14574696 N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea CAS No. 61290-59-3

N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxypropyl)thiourea

Cat. No.: B14574696
CAS No.: 61290-59-3
M. Wt: 258.77 g/mol
InChI Key: ICEQMKOMKRMJDH-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea typically involves the reaction of 4-chlorobenzylamine with 2-hydroxypropyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dimethylformamide. The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other thiourea derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for binding to metal ions and other cofactors, which can affect the function of metalloenzymes and other metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)thiourea
  • N-(4-chlorophenyl)-N’-(2-methyl-3-furoyl)thiourea
  • N-(4-methyl-2-pyridyl)thiourea

Uniqueness

N-[(4-Chlorophenyl)methyl]-N’-(2-hydroxypropyl)thiourea is unique due to the presence of the hydroxypropyl group, which imparts additional hydrogen bonding capabilities and influences its solubility and reactivity. This distinguishes it from other thiourea derivatives that may lack this functional group.

Properties

CAS No.

61290-59-3

Molecular Formula

C11H15ClN2OS

Molecular Weight

258.77 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-hydroxypropyl)thiourea

InChI

InChI=1S/C11H15ClN2OS/c1-8(15)6-13-11(16)14-7-9-2-4-10(12)5-3-9/h2-5,8,15H,6-7H2,1H3,(H2,13,14,16)

InChI Key

ICEQMKOMKRMJDH-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)NCC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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